

Application of Noribogaine HCl in Preclinical Toxicology Screens

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Compound of Interest

Compound Name: Noribogaine hydrochloride

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Introduction

Noribogaine, the primary active metabolite of the psychoactive alkaloid ibogaine, is under investigation as a potential therapeutic for substance use disorders.[1] Unlike its parent compound, noribogaine exhibits a distinct pharmacological profile, including a reduced propensity for tremors and ataxia in rodents, suggesting a potentially improved safety profile.[2][3][4][5] This document provides a comprehensive overview of the application of **noribogaine hydrochloride** (HCl) in preclinical toxicology screens, summarizing key safety data and detailing essential experimental protocols. The information presented is intended to guide researchers in designing and executing robust non-clinical safety studies for this compound.

Key Preclinical Toxicology Endpoints

Preclinical evaluation of noribogaine HCl has focused on several critical areas of potential toxicity, primarily neurotoxicity and cardiotoxicity, which are known concerns with the parent compound, ibogaine.

Neurotoxicity Assessment

Studies suggest that noribogaine possesses a more favorable neurotoxicity profile compared to ibogaine.[2][6] While ibogaine has been associated with neurodegeneration, particularly of Purkinje cells in the cerebellum, noribogaine is considered to be less neurotoxic.[2][6]

A key study evaluating the functional neurotoxicity of noribogaine was conducted in cynomolgus monkeys using continuous video-electroencephalographic (EEG) monitoring.^{[7][8]} This remains the gold standard for assessing seizure liability in preclinical drug safety assessments.^{[7][8]} In this study, oral doses of noribogaine HCl up to 320 mg/kg did not induce seizures or premonitory EEG signals.^{[7][8]} This dose was established as the no-observed-adverse-effect-level (NOAEL) for EEG effects.^[7] Clinical signs observed at higher doses included mild reductions in activity, increased scratching and licking, poor coordination, emesis, and partial anorexia, which correlated with plasma exposures and were transient.^{[7][8]}

Table 1: Summary of Neurotoxicity Data for Noribogaine HCl

Species	Doses Administered (Oral)	Key Findings	NOAEL (EEG)	Reference
Cynomolgus Monkey	160 mg/kg, 320 mg/kg	No EEG evidence of seizures or premonitory signs. Mild and transient clinical signs observed.	320 mg/kg	^{[7][8]}

Cardiotoxicity Assessment

A primary safety concern for both ibogaine and noribogaine is cardiotoxicity, specifically the potential to prolong the QT interval, which can increase the risk of life-threatening cardiac arrhythmias such as Torsade de Pointes (TdP).^{[6][9][10][11]} Both compounds have been shown to block the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.^{[10][11][12][13]} The long half-life of noribogaine (28-49 hours) means that this risk can be persistent.^{[10][14][15]}

In vitro assays are critical for assessing the potential for hERG blockade. Patch-clamp electrophysiology studies on HEK 293 cells stably expressing the hERG channel have been used to determine the half-maximal inhibitory concentration (IC₅₀) of noribogaine.^{[13][16]} Additionally, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)

coupled with multi-electrode array (MEA) technology provide a human-relevant in vitro model to assess effects on action potential duration, an analogue of the QT interval.[\[10\]](#)[\[17\]](#)[\[18\]](#)

Table 2: Summary of In Vitro Cardiotoxicity Data for Noribogaine

Assay	Cell Line	Endpoint	IC50 / Ki Value	Reference
Whole-cell Patch Clamp	HEK 293	hERG Blockade	IC50: 2.86 ± 0.68 μ M	[13] [16]
Radioligand Binding	HEK 293	hERG Binding	Ki: 1.96 ± 0.36 μ M	[16]
Whole-cell Patch Clamp	hiPSC-CMs	Action Potential Duration	Significant prolongation at therapeutic concentrations	[12]

In vivo studies in animal models, typically involving telemetry-based ECG monitoring, are used to confirm these in vitro findings.[\[10\]](#) In a clinical study with opioid-dependent patients, noribogaine demonstrated a concentration-dependent increase in the QTc interval.[\[9\]](#)

Table 3: Clinical Cardiotoxicity Observations for Noribogaine

Population	Doses Administered (Oral)	Mean QTc Prolongation	Reference
Opioid-dependent patients	60 mg	~16 ms	[9]
120 mg	~28 ms	[9]	
180 mg	~42 ms	[9]	

General Safety and Tolerability

A Phase I ascending single-dose study in healthy male volunteers found that oral doses of noribogaine from 3 mg to 60 mg were safe and well-tolerated.[\[3\]](#)[\[14\]](#) No serious adverse events were reported, and no mu-opioid agonist effects were observed.[\[3\]](#)[\[14\]](#)

Table 4: Summary of Phase I Safety and Tolerability Data for Noribogaine

Population	Doses Administered (Oral)	Key Findings	Reference
Healthy Male Volunteers	3, 10, 30, 60 mg	Safe and well-tolerated; no safety or tolerability issues identified.	[3][14]

Metabolism and Drug-Drug Interaction Potential

Noribogaine is the major metabolite of ibogaine, formed primarily through O-demethylation catalyzed by the cytochrome P450 enzyme CYP2D6.[6][19] This metabolic pathway is crucial to consider, as genetic polymorphisms in CYP2D6 can affect plasma concentrations of both ibogaine and noribogaine, potentially increasing the risk of adverse events.[6][11] In vitro studies using human liver microsomes (HLMs) are essential for characterizing the metabolism of noribogaine and its potential to inhibit or induce CYP enzymes, thereby predicting potential drug-drug interactions.[20][21]

Table 5: Receptor Binding Affinities of Noribogaine

Receptor	Binding Affinity (Ki)	Reference
Kappa Opioid	0.96 ± 0.08 µM	[1][22]
Mu Opioid	2.66 ± 0.62 µM	[1][22]
Delta Opioid	24.72 ± 2.26 µM	[1][22]

Experimental Protocols

In Vitro hERG Manual Patch-Clamp Protocol

Objective: To determine the inhibitory effect of noribogaine HCl on the hERG potassium channel.

Materials:

- Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the hERG1a isoform. [\[10\]](#)
- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). [\[10\]](#)
- Internal Solution (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 5 MgATP, 10 HEPES (pH adjusted to 7.2 with KOH). [\[10\]](#)[\[16\]](#)
- Test Compound: Noribogaine HCl dissolved in an appropriate vehicle.
- Positive Control: A known hERG blocker (e.g., E-4031). [\[10\]](#)

Procedure:

- Culture HEK-hERG cells to 70-80% confluency. [\[10\]](#)
- Prepare fresh external and internal solutions and filter them.
- Establish a whole-cell patch-clamp configuration. [\[16\]](#)
- Apply a standardized voltage protocol to elicit hERG currents. A typical protocol involves holding the cell at -80 mV, depolarizing to +20 mV to activate and inactivate channels, followed by a repolarizing step to -50 mV to measure the peak tail current. [\[10\]](#)
- Establish a stable baseline recording in the external solution.
- Apply increasing concentrations of noribogaine HCl via a perfusion system.
- At the end of the experiment, apply the positive control to confirm the recorded current is from hERG channels. [\[10\]](#)

Data Analysis:

- Measure the peak tail current at each concentration and calculate the percentage of inhibition relative to the baseline.
- Fit the concentration-response data to a Hill equation to determine the IC₅₀ value. [\[10\]](#)

In Vivo ECG Monitoring in Rats via Telemetry

Objective: To assess the effect of noribogaine HCl on the QT interval and other ECG parameters in a conscious, freely moving animal model.

Materials:

- Animal Model: Male Wistar or Sprague-Dawley rats.[\[10\]](#)
- Telemetry Implants: For continuous ECG recording.
- Test Compound: Noribogaine HCl formulated for the desired route of administration (e.g., oral gavage).

Procedure:

- Surgically implant telemetry transmitters in the rats and allow for a sufficient recovery period.
- House the rats individually in cages with a telemetry receiver.
- Record baseline ECG data for a period sufficient to establish a stable diurnal rhythm.[\[10\]](#)
- Administer noribogaine HCl.
- Continuously record ECG data for at least 24-48 hours post-dose.[\[10\]](#)

Data Analysis:

- Analyze the ECG waveforms to determine heart rate, PR interval, QRS duration, and QT interval.
- Apply a heart rate correction to the QT interval (e.g., Bazett's formula: $QT_c = QT / \sqrt{RR}$).[\[10\]](#)
- Compare the post-dose QT_c values to the baseline values.

In Vitro Metabolism using Human Liver Microsomes

Objective: To determine the kinetic parameters of noribogaine metabolism and its potential to inhibit CYP enzymes.

Materials:

- Pooled human liver microsomes (HLMs) or recombinant CYP2D6.[20]
- Test Compound: Noribogaine HCl.
- Potassium phosphate buffer (pH 7.4).[20]
- NADPH-regenerating system.[20]
- Known CYP2D6 inhibitor (e.g., quinidine) as a positive control for inhibition assays.[19][20]
- Acetonitrile for quenching the reaction.[20]
- Internal standard for LC-MS/MS analysis.[20]

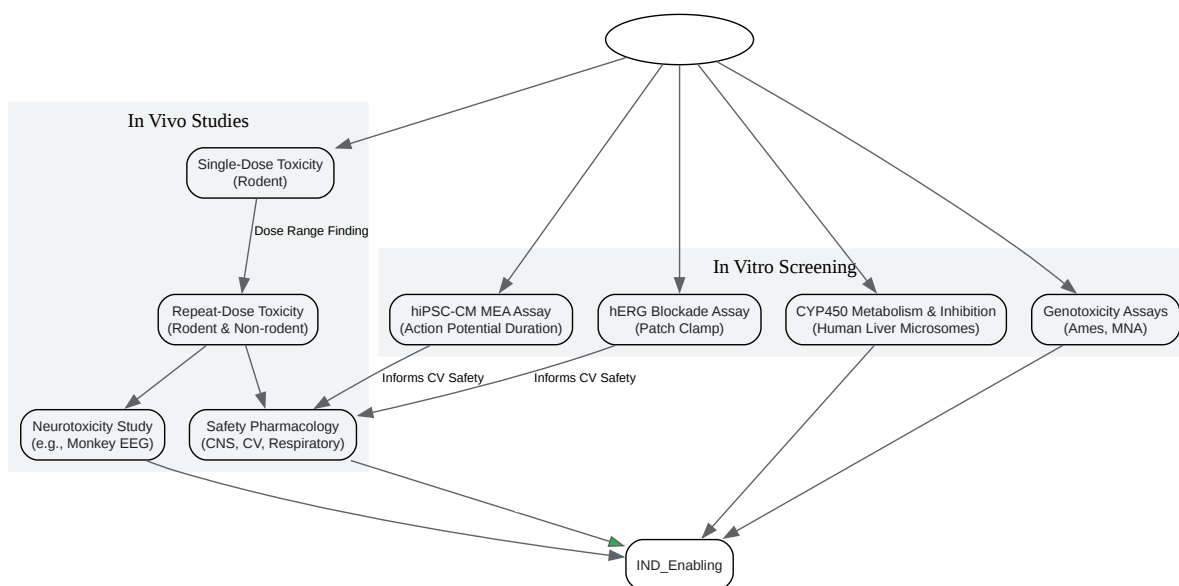
Procedure (for metabolism kinetics):

- Pre-incubate HLMs in potassium phosphate buffer at 37°C.[20]
- Add varying concentrations of noribogaine HCl.
- Initiate the reaction by adding the NADPH-regenerating system.[20]
- Incubate at 37°C for a specified time within the linear range of the reaction.[20]
- Stop the reaction with ice-cold acetonitrile containing an internal standard.[20]
- Centrifuge to precipitate proteins.[20]
- Analyze the supernatant for the formation of metabolites using a validated LC-MS/MS method.[20]

Data Analysis:

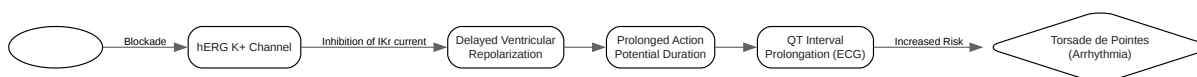
- Calculate the rate of metabolite formation at each substrate concentration.
- Fit the data to the Michaelis-Menten equation to determine the K_M and V_{max} values.[20]

Visualizations



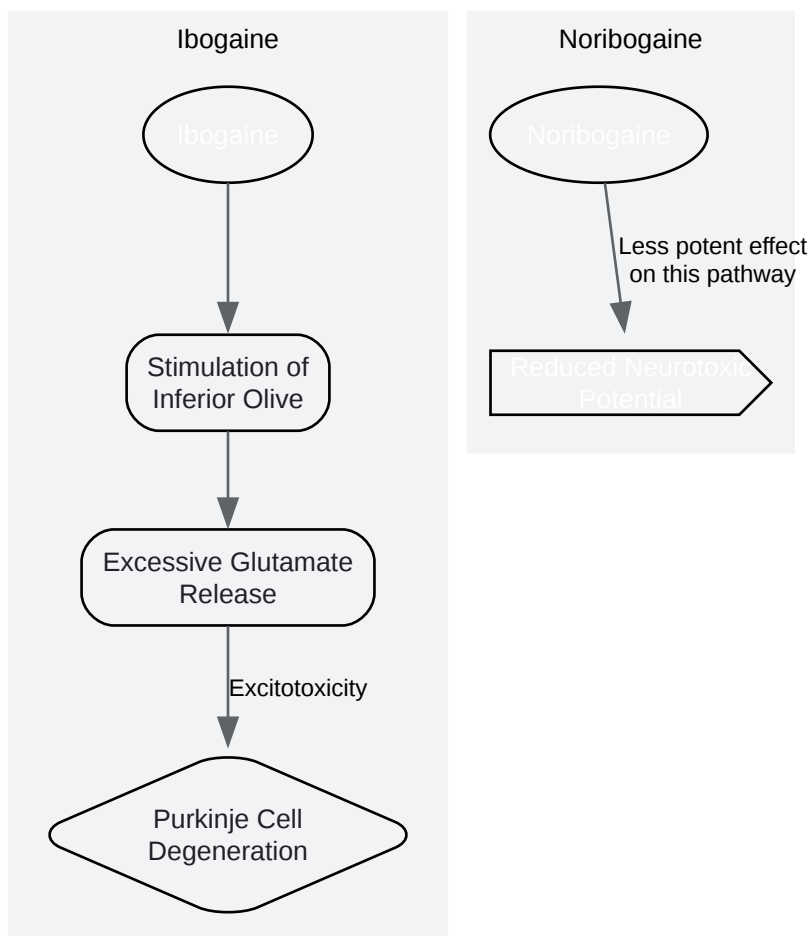
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Caption: Preclinical toxicology workflow for noribogaine HCl.



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Caption: Proposed pathway for noribogaine-induced cardiotoxicity.



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Caption: Comparative neurotoxicity pathways of ibogaine and noribogaine.

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